molecular formula C9H11ClO3S B1468618 3-Phenoxypropane-1-sulfonyl chloride CAS No. 3384-05-2

3-Phenoxypropane-1-sulfonyl chloride

Cat. No.: B1468618
CAS No.: 3384-05-2
M. Wt: 234.7 g/mol
InChI Key: KQQXONXRBRPWRN-UHFFFAOYSA-N
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Description

This structure confers reactivity typical of sulfonyl chlorides, such as participation in nucleophilic substitutions to form sulfonamides, sulfonate esters, or other derivatives.

Properties

IUPAC Name

3-phenoxypropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXONXRBRPWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Preparation Strategy

The synthesis of 3-Phenoxypropane-1-sulfonyl chloride typically involves two main stages:

Mechanistic Considerations

  • The first step involves neutralization or formation of the sulfonate salt, which stabilizes the sulfonic acid intermediate.
  • Phosphorus pentachloride acts as a chlorinating agent, converting the sulfonate group (-SO3K) into the sulfonyl chloride (-SO2Cl) by replacing the hydroxyl group with chlorine.
  • The reaction is conducted at mild temperatures to avoid decomposition or side reactions.

Alternative and Related Sulfonyl Chloride Syntheses

While direct literature on alternative methods for this compound is limited, related sulfonyl chlorides are often synthesized by:

  • Reacting sulfonic acids or their salts with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Using sulfonyl chlorides derived from sulfonamides or sulfonate esters under controlled conditions.

One related study describes the synthesis of sulfonamide derivatives by reacting sulfonyl chlorides with amines, highlighting the importance of sulfonyl chloride intermediates in organic synthesis.

Summary Table of Preparation Method

Parameter Details
Starting Material 3-Phenoxypropane-1-sulfonic acid or salt
First Step Reagents Potassium hydroxide, ethanol
First Step Conditions 20 °C, 17 hours
Second Step Reagent Phosphorus pentachloride (PCl5)
Second Step Conditions Neat, 20 °C
Product This compound
Molecular Weight of Product 234.7 g/mol
Purity High purity achievable with controlled conditions
Yield Not explicitly reported; generally good with optimized protocol

Research Findings and Notes

  • The method reported by Tsuji et al. (2023) in ACS Medicinal Chemistry Letters is considered authoritative and recent, confirming the multi-step approach involving potassium hydroxide and phosphorus pentachloride.
  • The use of phosphorus pentachloride is preferred over other chlorinating agents due to its efficiency and mild reaction conditions.
  • The reaction is conducted at ambient temperature to prevent degradation of the phenoxy group or the sulfonyl chloride.
  • No solvents are used in the chlorination step to maximize yield and purity.
  • The process is amenable to scale-up for industrial applications due to the straightforward reaction conditions.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Phenoxypropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features
3-Phenoxypropane-1-sulfonyl chloride C₉H₁₁ClO₃S 234.70 (calculated) Phenoxy (-O-C₆H₅) Not provided High reactivity due to electron-withdrawing phenoxy group; potential sulfonylation agent.
3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride C₁₀H₁₉ClO₃S 254.78 Cyclohexylmethoxy (-O-CH₂-C₆H₁₁) 1408651-62-6 Increased hydrophobicity vs. phenoxy; used in specialty polymers .
3-(Oxan-4-yl)propane-1-sulfonyl chloride C₈H₁₅ClO₃S 226.72 Oxan-4-yl (tetrahydropyranyl) 1504599-35-2 Enhanced solubility in polar solvents; intermediates in drug synthesis .
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S 256.75 Tetrahydro-2H-pyran-4-ylmethoxy 1478850-02-0 Balanced lipophilicity/hydrophilicity; adaptable for catalytic reactions .
3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride C₆H₁₃ClO₄S 216.68 Methoxy and methoxymethyl 2090676-05-2 Compact structure; high electrophilicity for rapid sulfonylation .

Key Comparison Points

Substituent Effects on Reactivity: Phenoxy group: The aromatic ring in this compound stabilizes the sulfonyl chloride via resonance, enhancing electrophilicity compared to aliphatic analogs like 3-(cyclohexylmethoxy)propane-1-sulfonyl chloride . Oxygen-containing rings (e.g., oxan-4-yl or tetrahydro-2H-pyran): These substituents improve solubility in aqueous or polar organic solvents, making them preferable for pharmaceutical intermediates .

Synthetic Utility: Fluorinated analogs (e.g., perfluorinated benzenesulfonyl chlorides in ) exhibit extreme chemical inertness and thermal stability, suitable for high-performance materials but with environmental persistence concerns . Non-fluorinated analogs (e.g., 3-methoxy derivatives) are more reactive and biodegradable, ideal for lab-scale organic synthesis .

Research Findings: highlights that substituents like hydroxyl groups (e.g., 1-hydroxypropane-3-sulphonyl chloride) require precise stoichiometric control during synthesis with PCl₅, whereas phenoxy or alkoxy derivatives are more straightforward to handle . Fluorinated sulfonyl chlorides (e.g., perfluoroalkyl benzenesulfonyl chlorides) are heavily regulated due to persistence in ecosystems, contrasting with non-fluorinated derivatives like this compound, which are under study for greener alternatives .

Biological Activity

3-Phenoxypropane-1-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which makes it a reactive electrophile. This reactivity allows it to interact with various biological molecules, particularly those containing nucleophilic sites such as thiols.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to modify proteins through covalent bonding. This modification can lead to various effects, including:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes by modifying active site residues, particularly cysteine residues. This is significant in the context of drug design and development.
  • Cytotoxic Effects : The electrophilic nature of the compound allows it to induce cytotoxicity by forming adducts with cellular proteins, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModifies cysteine residues in enzymes
CytotoxicityInduces apoptosis in cancer cell lines
Biochemical AssaysUsed as a reagent for studying protein interactions

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound induces significant cytotoxic effects. The mechanism was attributed to the compound's ability to form covalent bonds with thiol groups in critical proteins involved in cell survival pathways. This study highlighted the potential of using this compound as a lead in cancer therapeutics.

Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and urease, an enzyme crucial for nitrogen metabolism. The results indicated that the compound effectively inhibited urease activity by modifying active site thiols, suggesting its potential utility in controlling urease-related metabolic processes.

Applications in Research

The unique properties of this compound make it valuable for various applications:

  • Biochemical Assays : It is utilized in assays to study protein interactions and modifications.
  • Drug Development : Its cytotoxic effects on cancer cells position it as a candidate for further development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-phenoxypropane-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of a phenoxypropanol precursor using chlorosulfonic acid or thionyl chloride. For example, analogous compounds like 3-methoxy-substituted derivatives are synthesized via stepwise modifications of propane chains, with thionyl chloride as a key reagent for introducing the sulfonyl chloride group . Reaction conditions (e.g., anhydrous solvents, controlled temperatures between 0–5°C) are critical to minimize hydrolysis of the sulfonyl chloride. Yields can vary from 60–85% depending on solvent choice (e.g., dichloromethane vs. chloroform) and stoichiometric ratios .

Q. How can researchers characterize this compound and confirm its purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the phenoxy and sulfonyl chloride moieties (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 55–60 ppm for sulfonyl chloride carbons) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+Na]+^+ peak at m/z 287.1 for C9_9H11_{11}ClO3_3S) .
  • Titration : Reaction with excess aniline followed by back-titration to quantify active sulfonyl chloride content .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to its lachrymatory and corrosive nature.
  • Avoid water contact to prevent hydrolysis to sulfonic acid, which releases HCl gas .
  • Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can reaction byproducts (e.g., sulfonic acids) be minimized during synthesis?

  • Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in THF) and maintain anhydrous conditions.
  • Catalytic Additives : Introduce scavengers like DIPEA to neutralize trace HCl, which accelerates hydrolysis .
  • Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track sulfonyl chloride formation and terminate reactions before byproduct accumulation .

Q. What strategies optimize regioselectivity in sulfonamide formation using this compound?

  • Nucleophile Screening : Primary amines (e.g., benzylamine) react faster than secondary amines due to steric hindrance.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane favors controlled reactivity .
  • Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions like over-sulfonation .

Q. How do computational models aid in predicting reactivity and stability of derivatives?

  • DFT Calculations : Predict electrophilic sites (e.g., sulfonyl chloride group’s partial positive charge) and reaction pathways with nucleophiles .
  • MD Simulations : Assess solubility and aggregation behavior in solvents, guiding formulation for biological assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for sulfonamide derivatives?

  • Reproducibility Checks : Validate literature protocols with controlled humidity and reagent purity (e.g., ≥99% thionyl chloride).
  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids) that may depress yields .
  • Cross-Referencing : Compare synthetic routes; for example, fluoride-mediated methods (e.g., CsF in ) may offer higher yields than traditional chlorination .

Methodological Tables

Q. Table 1: Reaction Optimization for Sulfonamide Formation

ParameterOptimal ConditionYield RangeKey Reference
SolventDichloromethane70–85%
Temperature0–5°C65–80%
Amine Equivalents1.2–1.5 eq75–90%
Reaction Time2–4 hours70–88%

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation Rate (per month)Major ByproductReference
–20°C (Argon)<5%Sulfonic Acid
4°C (Ambient Air)15–20%HCl + Phenol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenoxypropane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Phenoxypropane-1-sulfonyl chloride

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